

An In-depth Technical Guide to N-(4-Formamidophenyl)formamide

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Compound of Interest

Compound Name: *N-(4-Formamidophenyl)formamide*

Cat. No.: *B1590317*

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This guide provides a comprehensive technical overview of **N-(4-Formamidophenyl)formamide**, a versatile diamide with significant potential in materials science and synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the synthesis, properties, and applications of this compound.

Introduction and Core Concepts

N-(4-Formamidophenyl)formamide, also known by its systematic name N,N'-(1,4-Phenylene)diformamide, is an organic compound that has garnered interest as a bifunctional monomer and a building block in the synthesis of advanced materials. Its rigid phenylene core and two reactive formamide groups make it an ideal candidate for constructing ordered structures such as metal-organic frameworks (MOFs) and high-performance polymers. The formamide moieties can participate in hydrogen bonding, influencing the supramolecular assembly and properties of the resulting materials. Understanding the fundamental characteristics of this molecule is key to unlocking its potential in various applications.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of **N-(4-Formamidophenyl)formamide** is essential for its application in research and development. These properties dictate its behavior in various chemical and physical processes.

Molecular Formula and Weight

The chemical identity of **N-(4-Formamidophenyl)formamide** is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

- Molecular Formula: $C_8H_8N_2O_2$ [1][2]
- Molecular Weight: 164.16 g/mol [1][2]

Structural Information

The structural formula and isomeric details provide insight into the molecule's geometry and potential reactivity.

- IUPAC Name: **N-(4-formamidophenyl)formamide** [2]
- Synonyms: N,N'-Diformyl-1,4-phenylenediamine, N,N'-(1,4-Phenylene)diformamide, 1,4-Bis(formylamino)benzene [1][2]
- CAS Number: 6262-22-2 [1][2]

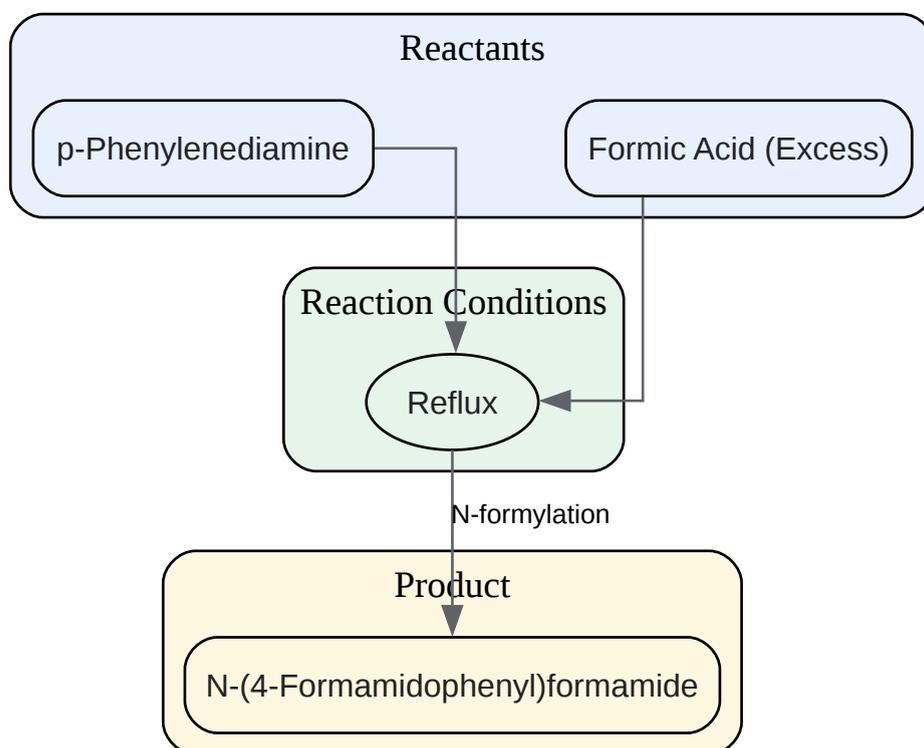
Physicochemical Data

The physical and chemical properties of **N-(4-Formamidophenyl)formamide** are summarized in the table below. This data is critical for handling, storage, and application of the compound.

Property	Value	Source
Appearance	White to Orange to Green powder to crystal	[1]
Purity	>98.0% (GC)	[1]
Melting Point	209.0 to 213.0 °C	
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	2	[2]

Synthesis of N-(4-Formamidophenyl)formamide

The primary route for the synthesis of **N-(4-Formamidophenyl)formamide** involves the N-formylation of p-phenylenediamine. This reaction is typically carried out using formic acid as the formylating agent.



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Caption: Synthetic pathway for **N-(4-Formamidophenyl)formamide**.

Experimental Protocol: N-formylation of p-Phenylenediamine

This protocol describes a representative method for the synthesis of **N-(4-Formamidophenyl)formamide**.

Materials:

- p-Phenylenediamine

- Formic acid (98-100%)
- Deionized water
- Ethanol

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine in an excess of formic acid.
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product with deionized water to remove any unreacted formic acid and other water-soluble impurities.

- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified **N-(4-Formamidophenyl)formamide**.
- Dry the purified product in a vacuum oven.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized **N-(4-Formamidophenyl)formamide**.

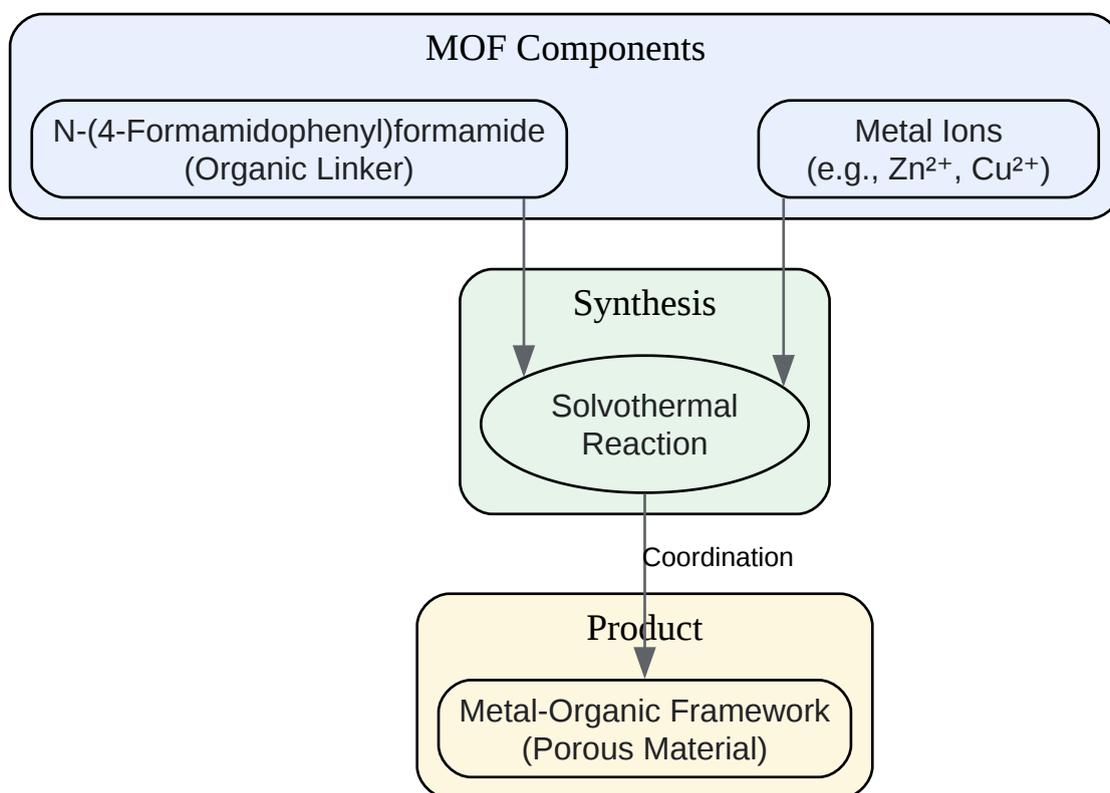
- ¹H NMR (DMSO-d₆, 501 MHz): δ 10.04 (s, 2H), 8.27 (s, 2H), 7.98 (s, 1H), 7.51 (s, 1H), 7.31 (d, J = 7.7 Hz, 2H).[3]
- ¹³C NMR (DMSO, 126 MHz): The spectrum is expected to show signals corresponding to the aromatic carbons and the formyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide, and C-N stretching, as well as bands corresponding to the aromatic ring. The IR spectra of the precursor, 1,4-phenylenediamine, can be used as a reference.[4]

Applications in Materials Science

The bifunctional nature of **N-(4-Formamidophenyl)formamide** makes it a valuable monomer for the synthesis of advanced materials.

Monomer for Metal-Organic Frameworks (MOFs)

N-(4-Formamidophenyl)formamide can serve as an organic linker in the synthesis of MOFs. The nitrogen and oxygen atoms of the formamide groups can coordinate with metal ions, leading to the formation of porous, crystalline structures with potential applications in gas storage, separation, and catalysis. The synthesis of such MOFs typically involves a solvothermal reaction between the linker and a metal salt.



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Caption: Schematic of MOF synthesis using **N-(4-Formamidophenyl)formamide**.

Precursor for High-Performance Polymers

This compound can also be utilized as a monomer in the synthesis of linear polymers through polycondensation reactions. The resulting polymers, containing amide linkages and aromatic rings, are expected to exhibit high thermal stability and mechanical strength, making them suitable for applications in high-performance plastics and fibers. The synthesis of polymers from p-phenylenediamine derivatives is a well-established field.

Safety and Handling

A comprehensive safety data sheet (SDS) should be consulted before handling **N-(4-Formamidophenyl)formamide**.

- **General Handling:** Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, refrigeration is recommended.

Conclusion

N-(4-Formamidophenyl)formamide is a valuable and versatile chemical intermediate with significant potential in the development of novel materials. Its straightforward synthesis, coupled with its bifunctional nature, makes it an attractive building block for creating complex architectures such as MOFs and high-performance polymers. Further research into the applications of this compound is likely to uncover new and exciting opportunities in materials science and beyond.

References

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